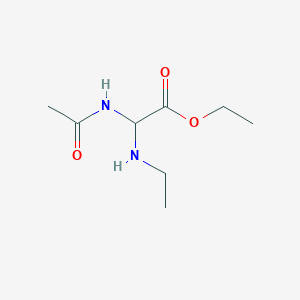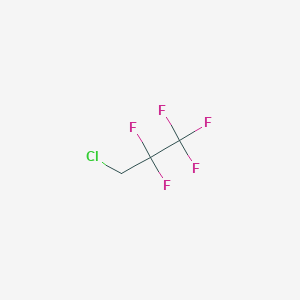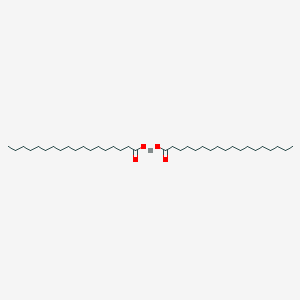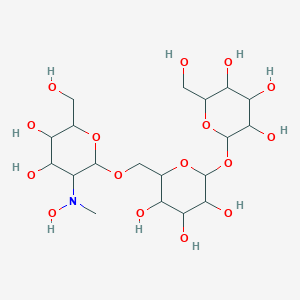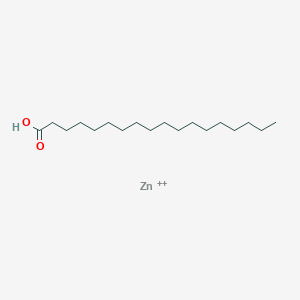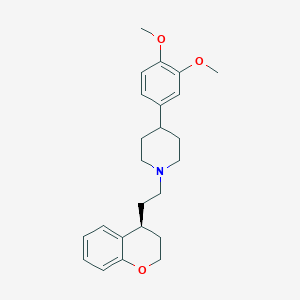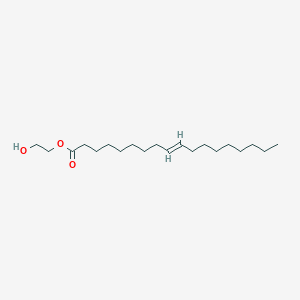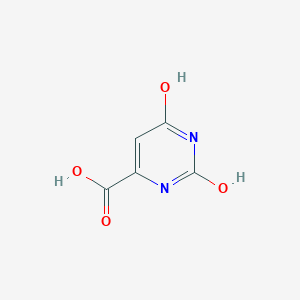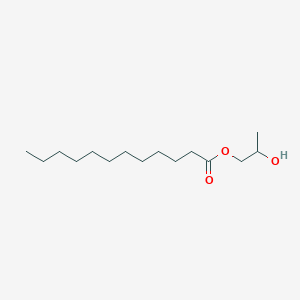![molecular formula C23H20N4O B148182 8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate CAS No. 139781-09-2](/img/structure/B148182.png)
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple pyridine rings and a cyclopentadiene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate typically involves the following steps:
Formation of the Cyclopentadiene Core: The cyclopentadiene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of Pyridine Rings: The pyridine rings are introduced through a series of nucleophilic substitution reactions. This involves the reaction of pyridine derivatives with suitable electrophiles to form the desired pyridine-substituted intermediates.
Final Assembly: The final step involves the coupling of the pyridine-substituted intermediates with the cyclopentadiene core. This is typically achieved through a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Industrial Production Methods
Industrial production of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine rings. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound has been investigated for its potential as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which can be used in the study of metalloproteins and metalloenzymes.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloproteins and metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine
- 5,5-Bis(3-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine
- 5,5-Bis(2-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine
Uniqueness
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b’)dipyridine monohydrate is unique due to the presence of the monohydrate form, which can influence its solubility, stability, and reactivity
Properties
CAS No. |
139781-09-2 |
|---|---|
Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate |
InChI |
InChI=1S/C23H18N4.H2O/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18;/h1-14H,15-16H2;1H2 |
InChI Key |
NFNHFSQIMHVLMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Canonical SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Synonyms |
5,5-BIS(4-PYRIDYLMETHYL)-5H-CYCLOPENTA[2,1-B:3,4-B'']DIPYRIDINE HYDRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



